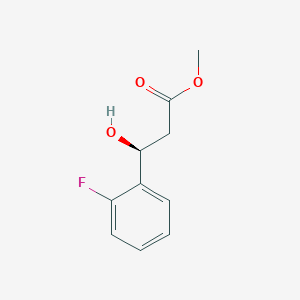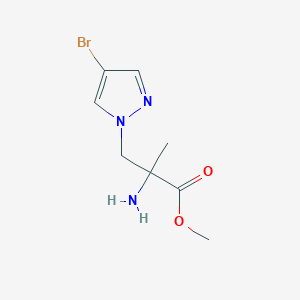
Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms, and a bromine atom attached to the pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a brominating agent to introduce the bromine atom. This is followed by the introduction of the amino and ester groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the amino and ester groups.
Methyl 2-amino-3-(1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but without the bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H12BrN3O2 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14-2)5-12-4-6(9)3-11-12/h3-4H,5,10H2,1-2H3 |
InChI 键 |
GGTUVVXLYMZXDI-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
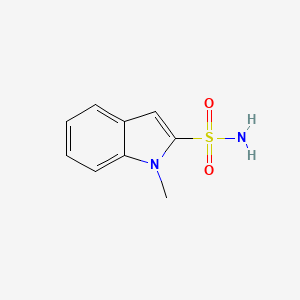
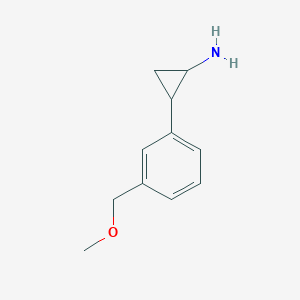
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
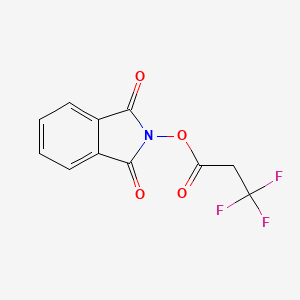

![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)

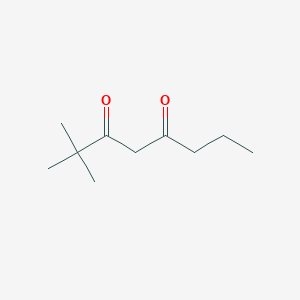

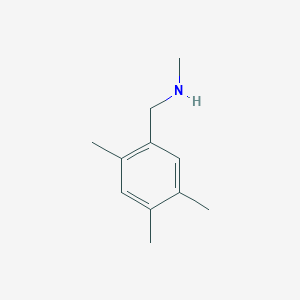
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
